molecular formula C22H22N2OS B242167 N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine

N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine

Cat. No. B242167
M. Wt: 362.5 g/mol
InChI Key: YBAUPCDLYRAXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine (PETT) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PETT is a heterocyclic compound that contains a benzothiophene ring system and two imine groups.

Mechanism of Action

The mechanism of action of N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine is not fully understood, but it is believed to interact with biomolecules such as proteins and nucleic acids. N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine has been shown to bind to DNA and inhibit its replication, suggesting its potential as an anticancer agent. N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, suggesting its potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects
N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine has been shown to exhibit various biochemical and physiological effects. N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anticancer agent. N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine has also been shown to inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent. N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine has several advantages for lab experiments. N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine is easy to synthesize and purify, making it readily available for research. N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine is also stable under a wide range of conditions, making it suitable for various applications. However, N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine has some limitations for lab experiments. N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine is insoluble in water, limiting its use in aqueous environments. N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine also has low solubility in organic solvents, making it difficult to dissolve in some organic solvents.

Future Directions

There are several future directions for N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine research. N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine can be further studied for its potential as an anticancer agent, antimicrobial agent, and neuroprotective agent. N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine can also be modified to improve its solubility and biocompatibility for use in bioimaging and drug delivery applications. N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine can also be studied for its potential as a hole-transporting material in perovskite solar cells, which have shown promising results in recent years. Overall, N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine has great potential for various applications and warrants further research.

Synthesis Methods

The synthesis of N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine involves the reaction of 4-ethoxyaniline and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine. The yield of N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine can be improved by optimizing the reaction conditions such as the reaction temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine has been studied for its potential application in various fields such as organic electronics, optoelectronics, and bioimaging. In organic electronics, N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine has been used as a hole-transporting material in organic solar cells and organic light-emitting diodes. N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine has also been used as a fluorescent probe for bioimaging due to its high quantum yield and excellent photostability.

properties

Product Name

N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine

Molecular Formula

C22H22N2OS

Molecular Weight

362.5 g/mol

IUPAC Name

1-N-(4-ethoxyphenyl)-3-N-phenyl-4,5,6,7-tetrahydro-2-benzothiophene-1,3-diimine

InChI

InChI=1S/C22H22N2OS/c1-2-25-18-14-12-17(13-15-18)24-22-20-11-7-6-10-19(20)21(26-22)23-16-8-4-3-5-9-16/h3-5,8-9,12-15H,2,6-7,10-11H2,1H3

InChI Key

YBAUPCDLYRAXEF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N=C2C3=C(CCCC3)C(=NC4=CC=CC=C4)S2

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C3=C(CCCC3)C(=NC4=CC=CC=C4)S2

Origin of Product

United States

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